molecular formula C7H15NO2 B14318134 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine CAS No. 106875-68-7

2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine

Cat. No.: B14318134
CAS No.: 106875-68-7
M. Wt: 145.20 g/mol
InChI Key: ADVVGPJEJJVXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine is an organic compound with the molecular formula C7H15NO2 It is characterized by the presence of an amine group attached to a chain of ethoxy and prop-2-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base to form an ether. For this compound, the reaction involves the use of 2-(2-chloroethoxy)ethanol and prop-2-en-1-ol under basic conditions to form the intermediate ether, which is then converted to the amine through a subsequent reaction with ammonia or an amine source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in covalent modifications of proteins or nucleic acids, affecting their function .

Properties

CAS No.

106875-68-7

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(2-prop-2-enoxyethoxy)ethanamine

InChI

InChI=1S/C7H15NO2/c1-2-4-9-6-7-10-5-3-8/h2H,1,3-8H2

InChI Key

ADVVGPJEJJVXFX-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.